2-methyl-3-phenyl-N-(2-phenylethyl)-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine
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Overview
Description
2-methyl-3-phenyl-N-(2-phenylethyl)-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines This compound is characterized by its unique structure, which includes a pyrazolo[1,5-a]pyrimidine core substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-3-phenyl-N-(2-phenylethyl)-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine typically involves multi-step organic reactions. The process begins with the preparation of the pyrazolo[1,5-a]pyrimidine core, followed by the introduction of the substituents. Common synthetic routes include:
Cyclization Reactions: The formation of the pyrazolo[1,5-a]pyrimidine core through cyclization of appropriate precursors.
Substitution Reactions: Introduction of the phenyl, phenylethyl, and propan-2-yl groups through nucleophilic substitution reactions.
Amidation Reactions: Formation of the amine group through amidation reactions using suitable amine precursors.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. This includes the use of high-throughput synthesis techniques, continuous flow reactors, and advanced purification methods such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-methyl-3-phenyl-N-(2-phenylethyl)-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and catalysts like palladium or platinum.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-methyl-3-phenyl-N-(2-phenylethyl)-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-methyl-3-phenyl-N-(2-phenylethyl)-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine: Lacks the phenylethyl and propan-2-yl groups.
3-phenyl-N-(2-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amine: Lacks the 2-methyl and 5-(propan-2-yl) groups.
Uniqueness
2-methyl-3-phenyl-N-(2-phenylethyl)-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine is unique due to its specific combination of substituents, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C24H26N4 |
---|---|
Molecular Weight |
370.5 g/mol |
IUPAC Name |
2-methyl-3-phenyl-N-(2-phenylethyl)-5-propan-2-ylpyrazolo[1,5-a]pyrimidin-7-amine |
InChI |
InChI=1S/C24H26N4/c1-17(2)21-16-22(25-15-14-19-10-6-4-7-11-19)28-24(26-21)23(18(3)27-28)20-12-8-5-9-13-20/h4-13,16-17,25H,14-15H2,1-3H3 |
InChI Key |
WKMVHBBHISKHPW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN2C(=CC(=NC2=C1C3=CC=CC=C3)C(C)C)NCCC4=CC=CC=C4 |
Origin of Product |
United States |
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